3-[(2E)-3-carboxyprop-2-enamido]benzoic acid
CAS No.: 591750-27-5
Cat. No.: VC6703043
Molecular Formula: C11H9NO5
Molecular Weight: 235.195
* For research use only. Not for human or veterinary use.
![3-[(2E)-3-carboxyprop-2-enamido]benzoic acid - 591750-27-5](/images/structure/VC6703043.png)
Specification
CAS No. | 591750-27-5 |
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Molecular Formula | C11H9NO5 |
Molecular Weight | 235.195 |
IUPAC Name | 3-[[(E)-3-carboxyprop-2-enoyl]amino]benzoic acid |
Standard InChI | InChI=1S/C11H9NO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b5-4+ |
Standard InChI Key | UXIAYWKXDXAWJB-SNAWJCMRSA-N |
SMILES | C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-[(2E)-3-carboxyprop-2-enamido]benzoic acid, reflects its bifunctional design:
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A benzoic acid moiety at position 3 of the aromatic ring.
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An (E)-configured acrylamido group (–NH–CO–CH=CH–COOH) substituted at the same position.
Its molecular formula is C₁₁H₉NO₆, with an average molecular mass of 251.19 g/mol and a monoisotopic mass of 251.042987 g/mol . The (2E) stereodescriptor confirms the trans configuration of the double bond in the acrylamido chain, which influences its reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₁H₉NO₆ |
Molecular Weight | 251.19 g/mol |
Melting Point | 218–220°C (decomposes) |
Solubility | Slightly soluble in water, soluble in DMSO |
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving anthranilic acid derivatives and dicarboxylic anhydrides. A representative route from the literature involves:
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Acylation of Anthranilic Acid:
Anthranilic acid reacts with maleic anhydride in glacial acetic acid to yield 2-(3-carboxyacrylamido)benzoic acid . This intermediate is structurally analogous to the target compound but differs in the substitution pattern on the benzene ring. -
Cyclization and Functionalization:
Heating the intermediate in acetic anhydride generates a benzoxazinone precursor, which undergoes ring-opening reactions with primary amines (e.g., benzylamine) to form quinazolinone derivatives . While this pathway primarily yields heterocyclic products, it highlights the reactivity of the acrylamido side chain in nucleophilic additions.
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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Acylation | Maleic anhydride, GAA, reflux | 68 |
Cyclization | Acetic anhydride, 130–140°C | 75 |
Amine Functionalization | Benzylamine, chloroform | 52 |
Reactivity Profile
The compound’s α,β-unsaturated carbonyl system enables:
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Michael additions with thiols or amines.
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Diels-Alder reactions with dienes.
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Hydrolysis under acidic/basic conditions to regenerate carboxylic acids .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch, carboxylic acid) and 1640 cm⁻¹ (amide I band) .
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NMR Spectroscopy:
Thermal Stability
Differential scanning calorimetry (DSC) reveals decomposition above 218°C, consistent with its limited thermal stability .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with Ki = 0.45 µM, suggesting anti-inflammatory applications . Molecular docking studies attribute this activity to hydrogen bonding between the carboxylic acid groups and Arg120/Arg513 residues in the enzyme’s active site.
Applications in Drug Development
Anticancer Agents
Hybrid derivatives incorporating 3-[(2E)-3-carboxyprop-2-enamido]benzoic acid and platinum(II) centers show enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 4.2 µM) .
Prodrug Design
Esterification of the carboxylic acid groups improves bioavailability. For example, the diethyl ester prodrug exhibits 3-fold higher plasma exposure in rodent models .
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